molecular formula C12H19NO2 B13290206 2-{[(3-Ethoxypropyl)amino]methyl}phenol

2-{[(3-Ethoxypropyl)amino]methyl}phenol

Cat. No.: B13290206
M. Wt: 209.28 g/mol
InChI Key: UUQOHHOURDGAKD-UHFFFAOYSA-N
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Description

2-{[(3-Ethoxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound that contains an ethoxypropyl group attached to an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Ethoxypropyl)amino]methyl}phenol typically involves the reaction of 2-hydroxybenzaldehyde with 3-ethoxypropylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Ethoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(3-Ethoxypropyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(3-Ethoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Ethoxypropyl)amino]methyl}phenol
  • 2-{[(3-Methoxypropyl)amino]methyl}phenol
  • 2-{[(3-Ethoxyethyl)amino]methyl}phenol

Uniqueness

2-{[(3-Ethoxypropyl)amino]methyl}phenol is unique due to its specific structural features, such as the ethoxypropyl group and the phenolic hydroxyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-ethoxypropylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-15-9-5-8-13-10-11-6-3-4-7-12(11)14/h3-4,6-7,13-14H,2,5,8-10H2,1H3

InChI Key

UUQOHHOURDGAKD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=CC=C1O

Origin of Product

United States

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